molecular formula C9H12N4O2 B13689272 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B13689272
M. Wt: 208.22 g/mol
InChI Key: LEYPCDQXZSSCNQ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidinone core. The molecule contains a 3-hydroxypropyl substituent at the 5-position and an amino group at the 2-position, distinguishing it from related derivatives.

The synthesis of this compound involves the condensation of ω-substituted aldehydes (e.g., 3-hydroxypropanal) with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-amino-5-(3-hydroxypropyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H12N4O2/c10-9-12-7-6(8(15)13-9)5(4-11-7)2-1-3-14/h4,14H,1-3H2,(H4,10,11,12,13,15)

InChI Key

LEYPCDQXZSSCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)CCCO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

A common starting point is 4-oxo-5-cyanopyrrolo[2,3-d]pyrimidine derivatives, which can be brominated at the 6-position to provide versatile intermediates for further functionalization. For example, 4-oxo-5-cyanopyrrolo[2,3-d]pyrimidine is brominated to give 6-bromo derivatives that undergo Suzuki coupling with phenylboronic acids or nucleophilic aromatic substitution with amines or ammonia to introduce amino groups at the 2-position.

Introduction of the 3-Hydroxypropyl Group at the 5-Position

The 5-(3-hydroxypropyl) substituent can be introduced via Michael addition reactions or nucleophilic substitution on activated intermediates. For instance, nitroalkyl intermediates bearing a 3-hydroxypropyl group have been synthesized and subsequently converted into the desired pyrrolo[2,3-d]pyrimidine derivatives through reduction and cyclization steps.

Nucleophilic Aromatic Substitution and Coupling Reactions

  • Nucleophilic aromatic substitution : 4-chloro derivatives of pyrrolo[2,3-d]pyrimidine are treated with ammonia or primary amines to install the 2-amino group.
  • Suzuki coupling : 6-bromo intermediates undergo palladium-catalyzed cross-coupling with arylboronic acids to incorporate various aryl substituents.
  • Sonogashira coupling : For alkynyl substituents, 4-iodo or 6-bromo derivatives can be coupled with terminal alkynes under palladium-copper catalysis.

Protection and Deprotection Strategies

Protecting groups such as trifluoroacetyl can be used on the nitrogen atoms during halogenation or coupling steps to prevent side reactions. Deprotection is typically achieved under mild acidic or basic conditions after the desired substitution is complete.

Representative Synthetic Scheme for 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Step Reaction Type Reagents/Conditions Outcome
1 Bromination Bromine or N-bromosuccinimide (NBS) 6-Bromo-4-oxo-5-cyanopyrrolo[2,3-d]pyrimidine intermediate
2 Nucleophilic substitution Ammonia or amine in polar solvent Introduction of 2-amino group
3 Michael addition or nucleophilic substitution Nitroalkyl reagent or hydroxyalkyl nucleophile Installation of 5-(3-hydroxypropyl) substituent
4 Reduction and cyclization Hydrogenation or chemical reduction agents Formation of pyrrolo[2,3-d]pyrimidin-4(7H)-one core
5 Deprotection Acidic or basic conditions Removal of protecting groups

Research Discoveries and Yield Data

Studies have shown that the yields of such multi-step syntheses vary depending on the substituents and reaction conditions. For example, Suzuki coupling yields range from 10% to 60%, while nucleophilic aromatic substitution steps generally proceed with moderate to good yields (40–80%). Michael addition reactions to install hydroxyalkyl groups have been optimized to improve yields and selectivity, with some derivatives showing enhanced biological activity.

Analytical Data and Characterization

Synthesized compounds are typically characterized by:

  • Nuclear Magnetic Resonance spectroscopy (proton and carbon-13 NMR)
  • Mass spectrometry (MS)
  • Infrared spectroscopy (IR)
  • Elemental analysis
  • High-performance liquid chromatography (HPLC) for purity assessment

Crystallographic studies have been used to confirm the binding modes of pyrrolo[2,3-d]pyrimidine derivatives in enzyme active sites, supporting structure-based design approaches.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations
Bromination Selective bromination at 6-position Provides reactive intermediate Requires careful control to avoid overbromination
Nucleophilic Aromatic Substitution Replacement of 4-chloro by amino or hydroxyalkyl groups Straightforward, good yields Sensitive to steric hindrance
Suzuki Coupling Palladium-catalyzed cross-coupling with boronic acids Versatile for aryl substitution Requires expensive catalysts
Michael Addition Addition of nucleophiles to activated pyrimidine rings Enables introduction of alkyl groups Slower reaction rates for some substrates
Protection/Deprotection Use of protecting groups for selective reactions Improves selectivity and yield Adds steps and complexity

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.

Scientific Research Applications

2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective inhibitor of certain kinases, such as JAK1 . The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are best understood in the context of analogs with variations in substituents, synthesis routes, and bioactivity. Below is a comparative analysis:

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Physical Properties
This compound 5-(3-hydroxypropyl) C₁₀H₁₃N₄O₂ 237.24 High solubility in polar solvents
3-Amino-5-(4-chlorophenyl)-2-methyl-7-(3-trifluoromethylphenyl) derivative 5-(4-chlorophenyl), 7-(CF₃Ph) C₂₀H₁₄ClF₃N₄O 418.80 Melting point >300°C; pale orange crystals
5,6-Diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 5,6-diphenyl C₁₈H₁₃N₃O 299.32 Antibacterial activity; synthesized via Mg-doped hydroxyapatite catalyst
2-Amino-5-(p-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 5-(p-tolyl) C₁₃H₁₂N₄O 240.26 Crystalline solid; moderate lipophilicity
2-Amino-7-(tetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 7-(tetrahydrofuran-2-yl) C₁₁H₁₄N₄O₅ 282.25 Enhanced stereochemical complexity

Key Observations:

  • Hydrophilicity: The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to phenyl or p-tolyl substituents .
  • Thermal Stability: Derivatives with aromatic substituents (e.g., 4-chlorophenyl, trifluoromethylphenyl) exhibit high melting points (>300°C), suggesting strong intermolecular interactions .
  • Synthetic Routes: The target compound employs Boc-protected intermediates , while 5,6-diphenyl derivatives rely on magnesium-doped hydroxyapatite catalysts for cyclization .

Spectral and Analytical Data

  • IR Spectroscopy: The target compound’s hydroxyl group shows a broad absorption band at ~3200–3400 cm⁻¹, absent in non-hydroxylated analogs like the p-tolyl derivative .
  • NMR: The 3-hydroxypropyl substituent generates distinct proton signals at δ 3.5–3.7 ppm (methylene groups) and δ 1.8–2.0 ppm (hydroxy proton), contrasting with aromatic substituents’ δ 7.0–8.0 ppm signals .

Q & A

Q. Table 1: Synthetic Method Comparison

MethodKey Reagents/CatalystsYield (%)Reference
One-pot cyclizationNone (thermal)60
Boc protection strategyBoc anhydride, DMF75–90
Nanocomposite catalysisMgO/HAp57–90

Structural Characterization Techniques Q: What analytical techniques confirm the compound’s structure? A: Essential methods include:

  • IR Spectroscopy : Identifies NH (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
  • NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and hydroxypropyl CH₂ (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ observed vs. calculated within 5 ppm) .

Q. Table 2: Representative Spectral Data

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 8.21 (s, 1H, H-2), 4.12 (t, J=6.4 Hz)
HRMS (ESI+)m/z 263.1024 [M+H]+ (calc. 263.1028)

Purification Strategies Q: How is high-purity compound isolated post-synthesis? A: Common techniques:

  • Recrystallization : Ethanol-DMF mixtures yield crystalline products .
  • Chromatography : Silica gel columns separate intermediates (e.g., using CH₂Cl₂/MeOH gradients) .

Advanced Research Questions

Catalytic System Optimization Q: How do nanocomposite catalysts improve synthesis efficiency? A: MgO/HAp nanocomposites provide high surface area and Lewis acid sites, accelerating three-component reactions (e.g., benzoin + malononitrile + amines) at room temperature. Recyclable for 5 cycles without activity loss .

Resolving Data Contradictions Q: How to address discrepancies in reported melting points or spectral data? A: Strategies include:

Repetition under standardized conditions (e.g., identical solvent systems) .

Advanced NMR : 2D techniques (HSQC, HMBC) resolve proton assignments .

Polymorph analysis : TGA/DSC differentiate hydrate vs. anhydrate forms .

Biological Activity Evaluation Q: What in vitro models assess pharmacological potential? A: Antitumor activity is tested via:

  • Cytotoxicity assays : IC₅₀ values against cancer cell lines (e.g., MCF-7) .
  • Antibacterial screens : MIC determinations using MgO/HAp-synthesized derivatives .

Structure-Activity Relationship (SAR) Studies Q: How does the hydroxypropyl substituent influence bioactivity? A: The hydroxypropyl group enhances solubility and hydrogen bonding with target proteins. Modifications (e.g., elongation to pentyl chains) alter logP values and membrane permeability .

Crystallographic Validation Q: What role does X-ray crystallography play in structural validation? A: X-ray structures confirm absolute configurations (e.g., bond angles, dihedral planes) and guide SAR for analogs .

Multi-Step Synthesis Challenges Q: How to mitigate low yields in multi-step syntheses? A: Boc protection prevents side reactions during nucleophilic substitutions. For example, tris-Boc intermediates enable efficient glycosylation .

Computational Modeling Q: Can computational methods predict reactivity or binding modes? A: DFT calculations optimize reaction pathways (e.g., cyclization barriers), while molecular docking predicts interactions with biological targets (e.g., kinase active sites) .

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